molecular formula C16H14O5 B106262 Guaimesal CAS No. 81674-79-5

Guaimesal

Cat. No.: B106262
CAS No.: 81674-79-5
M. Wt: 286.28 g/mol
InChI Key: PSVDIHULUCLEJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Guaimesal can be synthesized from guaiacol and o-acetylsalicyloyl chloride. The reaction typically involves the use of chloroform as a solvent and requires a reaction time of approximately 4 hours . The yield of this synthesis method is reported to be around 79% .

Industrial Production Methods

The industrial production of this compound involves the continuous production process and the reuse of residual copper sulfate and sulfuric acid. The preparation of this compound from catechol should avoid the use of dimethyl sulfate due to its toxicity and instead use dimethyl carbonate and methanol as methylating agents because of their lower toxicity and corrosivity .

Chemical Reactions Analysis

Types of Reactions

Guaimesal undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Guaimesal has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Guaimesal is similar to other mucolytic and anti-inflammatory agents, such as:

    Acetylcysteine: Another mucolytic agent that breaks down mucus.

    Bromhexine: A mucolytic agent that enhances mucus clearance.

    Carbocisteine: A mucolytic agent that reduces mucus viscosity.

Uniqueness

This compound is unique in its dual action as both a mucolytic and an anti-inflammatory agent, making it particularly effective in treating respiratory conditions that involve excessive mucus production and inflammation .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(20-14-10-6-5-9-13(14)18-2)19-12-8-4-3-7-11(12)15(17)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVDIHULUCLEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868622
Record name 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81674-79-5
Record name 2-(2-Methoxyphenoxy)-2-methyl-4H-1,3-benzodioxin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81674-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaimesal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081674795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIMESAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43273G1CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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